2,3-Di-sec-butyl-1,1'-biphenyl

Description

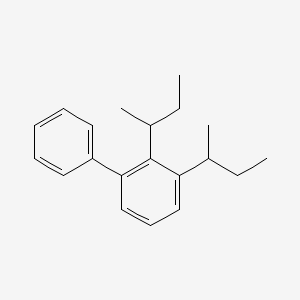

2,3-Di-sec-butyl-1,1'-biphenyl is a biphenyl derivative featuring two sec-butyl substituents at the 2- and 3-positions of one benzene ring. The biphenyl core consists of two connected benzene rings, and the sec-butyl groups introduce steric bulk and hydrophobicity. Alkyl-substituted biphenyls are often utilized in materials science, agrochemicals, and pharmaceuticals due to their tunable electronic and steric effects .

Properties

CAS No. |

79725-05-6 |

|---|---|

Molecular Formula |

C20H26 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

1,2-di(butan-2-yl)-3-phenylbenzene |

InChI |

InChI=1S/C20H26/c1-5-15(3)18-13-10-14-19(20(18)16(4)6-2)17-11-8-7-9-12-17/h7-16H,5-6H2,1-4H3 |

InChI Key |

KIXIEZIQDXHGDL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=CC(=C1C(C)CC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di-sec-butyl-1,1’-biphenyl can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically involve mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 2,3-Di-sec-butyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Di-sec-butyl-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the biphenyl structure into more saturated compounds.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the biphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are common.

Major Products

Oxidation: Quinones and other oxygenated biphenyl derivatives.

Reduction: Saturated biphenyl compounds.

Substitution: Alkylated or acylated biphenyl derivatives.

Scientific Research Applications

2,3-Di-sec-butyl-1,1’-biphenyl has various applications in scientific research:

Chemistry: Used as a ligand in catalysis and as a building block for more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Di-sec-butyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on biphenyl significantly influence molecular weight, solubility, and steric hindrance. Key analogs include:

*Estimated based on alkyl chain contributions. sec-butyl groups increase molecular weight and log P compared to methyl analogs .

Key Observations :

- Steric Effects : sec-butyl groups are less bulky than tert-butyl but more obstructive than methyl, influencing reactivity in substitution or coupling reactions .

Chemical Reactivity

Nitration and Electrophilic Substitution

Nitration of biphenyl derivatives is sensitive to substituent effects. For example:

- Biphenyl nitration with HNO₃ in CCl₄ yields 2-nitro-biphenyl, while using a nano-catalyst in DCM produces 4-nitro-1,1′-biphenyl .

- Bulky substituents like sec-butyl may direct nitration to less hindered positions (e.g., para to alkyl groups) or reduce reaction rates due to steric hindrance.

Environmental Degradation and Toxicity

Microbiological degradation of biphenyl and biphenyl oxide in biopiles achieves near-complete reduction (>90%) within months . However:

- Alkyl substituents (e.g., sec-butyl) may slow degradation due to increased hydrophobicity and reduced microbial accessibility.

- Chlorinated analogs (e.g., 2,3-dichloro derivatives) pose higher environmental persistence and toxicity risks .

Biological Activity

2,3-Di-sec-butyl-1,1'-biphenyl is a biphenyl derivative that has garnered attention for its potential biological activities. Its unique structure, featuring two sec-butyl groups at the 2 and 3 positions of the biphenyl framework, influences its interactions with biological systems. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C18H26

- Molecular Weight: 250.39 g/mol

- Structure: The compound consists of two phenyl rings connected by a single bond with sec-butyl groups attached at the 2 and 3 positions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound can act as a ligand in catalytic processes and may influence the function of biological macromolecules. Notably, it has been investigated for its potential antioxidant properties and interactions with cellular pathways.

Antibacterial Properties

Some derivatives of biphenyl compounds have demonstrated antibacterial activity . While direct evidence for this compound's antibacterial effects is sparse, its structural relatives have been noted for such properties.

Enzymatic Degradation Pathways

A significant study explored the degradation pathways of related compounds like 2-sec-butylphenol by Pseudomonas sp. strain HBP1. This strain utilized enzymes such as NADH-dependent monooxygenase and metapyrocatechase to metabolize these compounds. The study highlighted that similar metabolic pathways might be applicable to this compound due to structural similarities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4,4’-Di-tert-butylbiphenyl | Tert-butyl groups at both phenyl rings | Antioxidant and antibacterial |

| 3,3’-Di-tert-butyl-5,5’,6,6’-tetramethyl-1,1’-biphenyl-2,2’-diol | Multiple bulky groups | Antioxidant |

| 2-sec-butylphenol | Sec-butyl group on one phenol ring | Metabolized by Pseudomonas sp. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.